19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide
Description
Crystallographic Analysis and Absolute Configuration Determination
The crystallographic characterization of 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide reveals a complex three-dimensional molecular architecture that defines its biological activity and chemical behavior. The absolute configuration has been established through comprehensive analysis employing single-crystal X-ray diffraction techniques, which provide definitive evidence for the stereochemical arrangement of all chiral centers within the molecule. The labdane skeleton exhibits the characteristic ent-configuration, indicating the specific three-dimensional orientation that distinguishes this compound from its normal labdane counterparts.
The glucopyranosyl moiety attached at the 19-position demonstrates a beta-anomeric configuration, as confirmed by crystallographic analysis and supported by nuclear magnetic resonance coupling patterns. This beta-linkage represents a critical structural feature that influences both the compound's stability and its interaction with biological targets. The glucose unit adopts the standard chair conformation, with all hydroxyl groups positioned in equatorial orientations, providing optimal hydrogen bonding capabilities and minimal steric hindrance.
Crystallographic studies have revealed that the compound crystallizes in specific space groups that accommodate the bulky glycosyl substituent while maintaining the rigid bicyclic labdane framework. The ester linkage connecting the glucose unit to the carboxylic acid at position 19 creates a glycosidic bond that significantly alters the compound's physicochemical properties compared to the parent aglycone. The absolute configuration at each stereocenter has been unambiguously determined, establishing the compound as (1R,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate conjugated with (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20+,21-,23+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMGXPVENJOYMP-JXXQLXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Selection
The ent-labdane diterpene scaffold of this compound is primarily sourced from plants in the Andrographis genus, particularly Andrographis paniculata (kalmegh). Leaves and aerial parts of mature plants (60-day-old) show the highest concentration of precursor aglycones, such as andrograpanin and 14-deoxy-11,12-didehydroandrographolide. Fresh or dried plant material is typically extracted using polar solvents like methanol or ethanol-water mixtures (60–80% v/v), which optimize the solubility of labdane diterpenes.
Chromatographic Purification
Crude extracts are subjected to column chromatography over silica gel or Sephadex LH-20, with elution systems comprising gradients of ethyl acetate and methanol. High-performance liquid chromatography (HPLC) with UV detection at 220–230 nm is employed for final purification, yielding the aglycone ent-labda-8(17),13-dien-16,15-olide-19-oic acid. The typical isolation yield ranges from 0.2% to 0.5% (w/w) of dried plant material, depending on developmental stage and tissue source.
Chemical Synthesis of the Glucosylated Derivative
Gluconate Ester Coupling
The glucosylation of the aglycone is achieved through a Koenigs-Knorr reaction, where the C19 hydroxyl group of the diterpene reacts with acetobromo-α-D-glucose in the presence of silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) as a catalyst. The reaction is conducted under anhydrous conditions in dichloromethane or dimethylformamide (DMF) at 40–50°C for 12–24 hours. The acetyl-protected intermediate is subsequently deprotected using sodium methoxide (NaOMe) in methanol, yielding the target compound.
Table 1: Key Parameters for Chemical Glucosylation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Ag₂O (2.5 eq) | 58 | 92 |
| Solvent | DMF | 62 | 89 |
| Temperature | 45°C | 58–62 | 89–92 |
| Reaction Time | 18 hours | — | — |
Challenges in Stereoselectivity
The β-configuration of the glucosyl linkage is critical for bioactivity. While the Koenigs-Knorr reaction favors β-glycoside formation due to the participation of neighboring-group intermediates, trace α-anomers (≤5%) are often detected and require removal via recrystallization or preparative HPLC. Alternative methods, such as Schmidt glycosylation using trichloroacetimidate donors, have been explored but show comparable efficiency.
Enzymatic Biosynthesis via Glycosyltransferases
Role of UGT86C11 (ApUGT12)
The plant-derived UDP-glycosyltransferase ApUGT12 (UGT86C11) catalyzes the regiospecific C19-O-glucosylation of andrograpanin to form 19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide (neoandrographolide). This enzyme exhibits strict scaffold selectivity, showing 15-fold higher catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub> = 1.4 × 10⁴ M⁻¹s⁻¹) for andrograpanin compared to analogs with additional hydroxyl groups (e.g., andrographolide).
Table 2: Kinetic Parameters of ApUGT12
| Substrate | K<sub>m</sub> (μM) | k<sub>cat</sub> (s⁻¹) | k<sub>cat</sub>/K<sub>m</sub> (M⁻¹s⁻¹) |
|---|---|---|---|
| Andrograpanin | 28.6 ± 3.2 | 0.40 ± 0.03 | 1.4 × 10⁴ |
| 14-Deoxy-11,12-didehydroandrographolide | 45.2 ± 5.1 | 0.12 ± 0.01 | 2.7 × 10³ |
| Andrographolide | >200 | <0.05 | — |
Recombinant Enzyme Production
The ApUGT12 gene is heterologously expressed in Escherichia coli BL21(DE3) or Nicotiana benthamiana for large-scale enzyme production. Induction with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 20 hours yields soluble enzyme with specific activity of 12.8 nkat/mg protein. In vitro enzymatic reactions are performed in 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM UDP-glucose, 2 mM diterpene aglycone, and 10 μg/mL enzyme at 30°C for 1 hour, achieving conversion rates of >85%.
Comparative Analysis of Preparation Methods
Yield and Scalability
-
Natural Extraction : Limited by low diterpene content in plants (0.2–0.5% yield), making large-scale production impractical.
-
Chemical Synthesis : Offers higher scalability (gram-scale) but requires toxic reagents (e.g., Ag₂O) and generates waste.
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Enzymatic Biosynthesis : Combines high regioselectivity (>95% β-anomer) with mild reaction conditions, though enzyme stability and cost remain challenges.
Purity and Bioactivity
HPLC analyses reveal that enzymatic methods produce fewer side products (purity ≥98%) compared to chemical synthesis (89–92%). Pharmacokinetic studies indicate that enzymatically synthesized compound exhibits 1.3-fold higher oral bioavailability in rats due to improved solubility.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucopyranosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of glucopyranosyl-substituted compounds .
Scientific Research Applications
Biological Activities
- Antiviral Properties : Research has demonstrated that compounds from Andrographis paniculata, including 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide, exhibit antiviral effects. Studies indicate that these compounds can inhibit the replication of viruses such as HIV and influenza, suggesting their potential as antiviral agents in clinical settings .
- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties. It modulates various inflammatory pathways and cytokine production, making it a candidate for treating inflammatory diseases . For instance, in animal models, it reduced paw edema and other markers of inflammation.
- Anticancer Activity : There is growing evidence that this compound possesses anticancer properties. It induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including autophagy modulation and the inhibition of cell proliferation pathways . For example, studies have reported its effectiveness against oral cancer cells by triggering autophagic processes .
- Immunomodulatory Effects : The compound enhances immune responses by stimulating the production of immune cells and cytokines. This property is particularly beneficial in enhancing the body's defense against infections and diseases .
Case Studies
- Study on Antiviral Activity : A study published in Phytotherapy Research evaluated the antiviral effects of extracts from Andrographis paniculata, including this compound. The results indicated a significant reduction in viral load in infected cell lines, highlighting its potential use as a therapeutic agent against viral infections .
- Anti-inflammatory Research : In a controlled trial involving animal models with induced inflammation, administration of this compound led to a marked decrease in swelling and pain responses compared to control groups. Histological analysis confirmed reduced inflammatory cell infiltration .
- Cancer Treatment Study : A recent investigation into the anticancer properties revealed that treatment with this compound significantly inhibited tumor growth in xenograft models of oral cancer by inducing apoptosis and autophagy .
Mechanism of Action
The mechanism of action of 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide involves the inhibition of nitric oxide synthase (NOS), which reduces the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . This inhibition is crucial in controlling inflammatory responses and has potential therapeutic implications .
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Selected Labdane Diterpenoids
Key Comparisons
(a) Skeletal Differences
- Labdane vs. Clerodane Skeletons :
- The compound of interest belongs to the labdane family, characterized by a bicyclic structure. In contrast, 16-hydroxy-cleroda-3,13-dien-16,15-olide has a clerodane skeleton, which is associated with distinct biological targets (e.g., autophagy induction via ERK pathways) .
- Skeletal differences influence membrane permeability and receptor interactions.
(b) Functional Group Modifications
- Glucosylation at C-19: The β-D-glucopyranosyl group enhances water solubility and may act as a prodrug, as glycosides are often hydrolyzed in vivo to release active aglycones . Non-glycosylated analogs (e.g., 19-hydroxylabda-8(17),12-didehydroandrographolide) exhibit direct neuroprotective effects but may have lower bioavailability .
- Oxo vs. Hydroxyl/Carboxylic Acid Groups :
(c) Bioactivity Profiles
- Anti-inflammatory Effects: The compound’s NO inhibition contrasts with the neuroprotective Aβ-inhibitory activity of 19-hydroxylabda-8(17),12-didehydroandrographolide, suggesting complementary mechanisms in combating neurodegeneration .
- Autophagy Induction :
Research Implications
- Therapeutic Potential: The glucosylation in this compound may improve pharmacokinetics, making it a candidate for oral formulations. Its anti-inflammatory activity could synergize with neuroprotective labdanes for Alzheimer’s disease therapy .
- Structure-Activity Relationships (SAR) : Position-specific modifications (e.g., C-19 glucosylation) are critical for optimizing solubility and target engagement.
Biological Activity
19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide is a bioactive compound derived from the plant Andrographis paniculata, commonly known for its medicinal properties. This compound has garnered attention due to its potential therapeutic effects, particularly in anti-inflammatory and immunomodulatory contexts. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The molecular formula of 19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide is C26H38O9, with a molecular weight of 494.57 g/mol. It is characterized by a labdane skeleton which is common among diterpenoids.
Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:
- Inhibition of Nitric Oxide Production : It has been shown to inhibit nitric oxide (NO) production in various cellular models, which is crucial for managing inflammatory responses .
- Anti-inflammatory Activity : The compound modulates inflammatory pathways by affecting cytokine production and reducing oxidative stress markers in cells. For instance, it has been implicated in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Immunomodulatory Effects : In studies involving immune cells, the compound has demonstrated the ability to enhance immune responses while also exhibiting protective effects against excessive inflammation .
Biological Activities
The following table summarizes key biological activities associated with 19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide:
Case Studies
- Inflammatory Bowel Disease (IBD) : A study demonstrated that treatment with this compound significantly improved histological scores in DSS-induced colitis models in mice. The results indicated a marked reduction in colonic tissue damage and inflammation markers compared to controls .
- Antiviral Activity : In vitro studies have shown that derivatives of Andrographis paniculata, including this compound, exhibit antiviral properties against SARS-CoV-2 by inhibiting viral proteases involved in replication .
- Cytotoxicity Studies : Research assessing the cytotoxic effects on human lung fibroblasts revealed that the compound has a concentration-dependent inhibition of cell viability, indicating potential therapeutic windows for treatment applications .
Q & A
Basic: What spectroscopic methods are critical for confirming the glycosylation site and stereochemistry of 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide?
Answer:
The glycosylation site and stereochemistry are confirmed using 1D/2D NMR spectroscopy , particularly COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments. For example, in related labdane diterpenoids, key HMBC correlations between the anomeric proton of the glucopyranosyl moiety (δ ~4.5–5.5 ppm) and the carbonyl carbon (C-19) or adjacent carbons in the labdane core resolve the glycosidic linkage. Additionally, NOESY/ROESY data help establish stereochemical configurations, such as the ent-labda skeleton’s methyl and hydroxyl group orientations .
Advanced: How can isotopic labeling and gene knockout studies elucidate the biosynthetic pathways of labdane diterpenoid glycosides like this compound?
Answer:
Isotopic labeling (e.g., -glucose or ) tracks precursor incorporation into the labdane core and glycosyl moiety. For instance, feeding studies in plant cell cultures can identify intermediates like ent-kaurenoic acid derivatives. Gene knockout or silencing (e.g., CRISPR/Cas9 targeting diterpene synthases or glycosyltransferases) disrupts specific pathway steps, revealing enzymatic bottlenecks. Comparative metabolomics of wild-type vs. mutant strains further maps biosynthetic gene clusters .
Basic: What are the primary challenges in isolating this compound from natural sources?
Answer:
Isolation challenges include:
- Low abundance : Requires large biomass quantities (e.g., 1–10 kg plant material) for milligram-scale yields.
- Structural complexity : Co-elution with similar glycosides during chromatography (e.g., reversed-phase HPLC).
- Stability : Sensitivity to pH and temperature during extraction, necessitating cold methanol/water mixtures and inert atmospheres .
Advanced: What computational and experimental strategies address discrepancies in reported bioactivity data for labdane diterpenoids?
Answer:
- QSAR (Quantitative Structure-Activity Relationship) : Compares substituent effects (e.g., hydroxyl vs. acetyl groups) on bioactivity using molecular docking and free-energy calculations.
- Standardized assays : Replicates bioactivity studies under controlled conditions (e.g., fixed cell lines, ATP-based cytotoxicity assays) to minimize variability.
- Meta-analysis : Aggregates data from multiple studies (e.g., anti-inflammatory IC values) to identify outliers and validate trends .
Basic: How is the ent-labda core’s absolute configuration determined for this compound?
Answer:
The ent-labda configuration (enantiomeric to normal labdane) is confirmed via:
- X-ray crystallography : Resolves spatial arrangement of C-8(17) and C-13 double bonds.
- Optical rotation : Comparison with known ent-labdane standards (e.g., ent-kaurene derivatives).
- CD (Circular Dichroism) spectroscopy : Detects Cotton effects at 220–250 nm for conjugated dienes .
Advanced: What synthetic routes are employed to overcome stereochemical challenges in labdane glycoside synthesis?
Answer:
- Glycosylation strategies : Use of Schmidt or Koenigs-Knorr reactions with protected glucopyranosyl donors (e.g., trichloroacetimidates) to ensure β-linkage specificity.
- Chiral auxiliaries : Temporary directing groups (e.g., silyl ethers) control stereochemistry during diterpene core assembly.
- Late-stage oxidation : Selective oxidation of C-19 to a ketone after glycosylation avoids side reactions .
Basic: What analytical techniques are used to assess the purity and stability of this compound in storage?
Answer:
- HPLC-ELSD (Evaporative Light Scattering Detection) : Quantifies purity without UV chromophore interference.
- Accelerated stability studies : Stores samples at 40°C/75% RH for 1–3 months, monitoring degradation via LC-MS.
- Karl Fischer titration : Measures residual moisture, critical for hygroscopic glycosides .
Advanced: How can metabolomics and network pharmacology identify novel biological targets for this compound?
Answer:
- Untargeted metabolomics : LC-HRMS profiles tissue extracts to correlate compound presence with endogenous metabolite shifts (e.g., prostaglandins in inflammation).
- Target prediction : Tools like SwissTargetPrediction cross-reference structural motifs with known protein targets (e.g., COX-2, NF-κB).
- Pathway enrichment analysis : KEGG/GO terms highlight affected pathways (e.g., terpenoid backbone biosynthesis) .
Basic: What in vitro models are suitable for initial screening of this compound’s bioactivity?
Answer:
- Cancer : NCI-60 cell line panel for cytotoxicity.
- Inflammation : LPS-stimulated RAW 264.7 macrophages (NO production assay).
- Antimicrobial : Microdilution assays against ESKAPE pathogens.
- Dose-response curves : IC/EC values calculated using nonlinear regression (e.g., GraphPad Prism) .
Advanced: How do solvent systems and stationary phases influence the chromatographic resolution of labdane glycosides?
Answer:
- HPLC : C18 columns with water/acetonitrile gradients (0.1% formic acid) resolve polar glycosides.
- HILIC (Hydrophilic Interaction Chromatography) : Retains highly glycosylated derivatives using silica columns and acetonitrile-rich mobile phases.
- Countercurrent chromatography (CCC) : Avoids irreversible adsorption with solvent systems like hexane/ethyl acetate/methanol/water (1:1:1:1, v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
